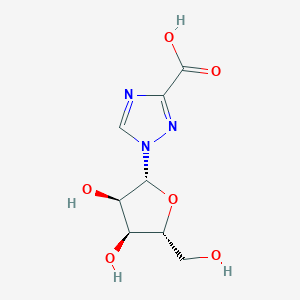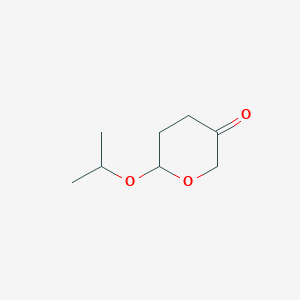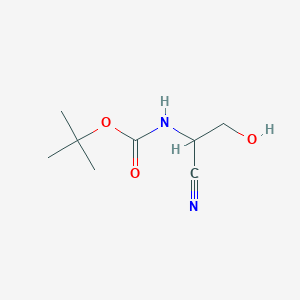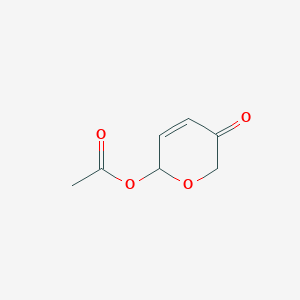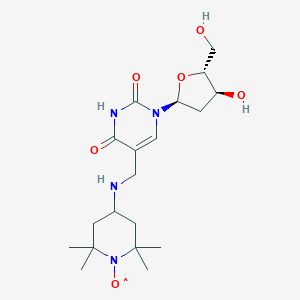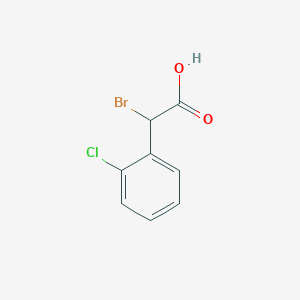
α-溴-2-氯苯乙酸
描述
Alpha-Bromo-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学研究应用
Alpha-Bromo-2-chlorophenylacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Industrial Production Methods: In industrial settings, the production of alpha-Bromo-2-chlorophenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .
化学反应分析
Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to form 2-chlorophenylacetic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Major Products:
Substitution: 2-chlorophenylacetic acid derivatives.
Reduction: 2-chlorophenylacetic acid.
Oxidation: 2-chlorophenylacetic acid or corresponding ketones
作用机制
The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine atom enhances the compound’s ability to participate in various chemical transformations .
相似化合物的比较
Alpha-Bromophenylacetic acid: Similar structure but lacks the chlorine substituent.
2-Chlorophenylacetic acid: Similar structure but lacks the bromine substituent.
Alpha-Bromo-4-chlorophenylacetic acid: Similar structure with bromine and chlorine substituents at different positions
Uniqueness: Alpha-Bromo-2-chlorophenylacetic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry .
属性
IUPAC Name |
2-bromo-2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPROULWZYBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930989 | |
| Record name | Bromo(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-30-2, 141109-25-3 | |
| Record name | α-Bromo-2-chlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can α-bromo-2-chlorophenylacetic acid be used to separate mixtures of molecules that are mirror images of each other (enantiomers)?
A1: Yes, α-bromo-2-chlorophenylacetic acid can be utilized for the resolution of racemic mixtures. A study demonstrated its effectiveness in resolving various α-halo carboxylic acids when combined with copper(II) acetate monohydrate and optically pure O,O'-dibenzoyltartaric acid (DBTA) []. This method leverages the formation of a binuclear copper(II) complex with D-DBTA dianion, enabling the separation of the desired enantiomer. Interestingly, α-bromo-2-chlorophenylacetic acid itself was observed to undergo spontaneous racemization in acetonitrile solution. This characteristic led to a process known as crystallization-induced dynamic resolution (CIDR), resulting in yields exceeding 50% for the resolved enantiomer [].
Q2: Are there any computational studies on derivatives of α-bromo-2-chlorophenylacetic acid for potential therapeutic applications?
A2: Yes, computational studies have been conducted on hydrazone derivatives of α-bromo-2-chlorophenylacetic acid, specifically compounds 4a and 4b, revealing potential antidiabetic properties []. These compounds were predicted to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by interacting with key catalytic residues Asp214 and Asp349 []. This computational finding was further supported by in vitro assays, demonstrating the potential of these derivatives as therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


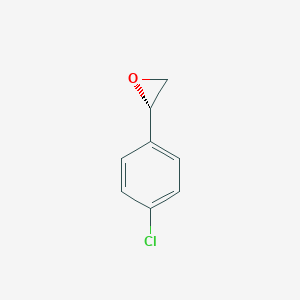

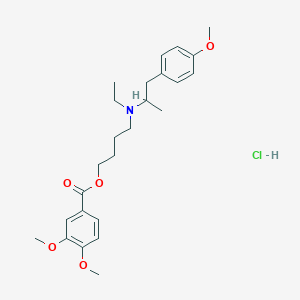


![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)
